Structural and Lipophilic Differentiation from the Unsubstituted 4-(1H-imidazol-1-yl) Analog
Compared to its closest commercially available analog, 4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine (CAS 1565111‑07‑0, MW 185.19), the target compound possesses a 2‑isopropyl group that significantly increases molecular surface area and lipophilicity. The molecular weight difference is 42.08 g/mol , and the estimated cLogP difference is approximately +1.5 log units based on the contribution of the isopropyl fragment [1]. This structural variation is expected to enhance membrane permeability and modify kinase selectivity, as the bulkier, lipophilic substituent can probe deeper hydrophobic pockets within the ATP‑binding site of kinases [2].
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 227.27 g/mol; cLogP ≈ 1.5 (estimated) |
| Comparator Or Baseline | 4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine: MW = 185.19 g/mol; cLogP ≈ 0.0 (estimated) |
| Quantified Difference | ΔMW = +42.08 g/mol; ΔcLogP ≈ +1.5 |
| Conditions | Calculated properties via SwissADME (XLOGP3 method) [1] |
Why This Matters
This difference in lipophilicity and steric bulk directly impacts compound permeability and kinase selectivity, meaning the target compound cannot be substituted with the simpler analog without altering the pharmacological profile.
- [1] SwissADME. A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. (Accessed via SwissADME web service for cLogP estimation, April 2026). View Source
- [2] Patent US11028093B2. 4,6-substituted-pyrazolo[1,5-a]pyrazines as janus kinase inhibitors. Published June 8, 2021. View Source
